
Phenobarbital calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenobarbital calcium is a barbiturate derivative that is primarily used as an anticonvulsant and sedative. It is a calcium salt form of phenobarbital, which is known for its long-acting effects on the central nervous system. This compound is used in the treatment of various types of seizures, except for absence seizures, and is also employed for its sedative and hypnotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenobarbital calcium can be synthesized by reacting phenobarbital with a calcium salt, such as calcium chloride. The reaction typically involves dissolving phenobarbital in a suitable solvent, such as ethanol, and then adding a solution of calcium chloride. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization. The final product is then dried and packaged for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Phenobarbital calcium undergoes various chemical reactions, including:
Oxidation: Phenobarbital can be oxidized to form hydroxyphenobarbital.
Reduction: Reduction reactions can convert phenobarbital to dihydrophenobarbital.
Substitution: Phenobarbital can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Hydroxyphenobarbital
Reduction: Dihydrophenobarbital
Substitution: Halogenated phenobarbital derivatives
Scientific Research Applications
Phenobarbital calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: Employed in research on neurotransmitter modulation and synaptic inhibition.
Medicine: Extensively studied for its anticonvulsant properties and mechanisms of action in epilepsy treatment.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
Phenobarbital calcium exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism elevates the seizure threshold and reduces the spread of seizure activity .
Comparison with Similar Compounds
Similar Compounds
- Phenobarbital sodium
- Phenobarbital potassium
- Phenobarbital magnesium
Uniqueness
Phenobarbital calcium is unique due to its specific calcium salt form, which may offer different solubility and bioavailability characteristics compared to other phenobarbital salts. This can influence its pharmacokinetic properties and therapeutic applications .
Properties
CAS No. |
7645-06-9 |
|---|---|
Molecular Formula |
C24H22CaN4O6 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
calcium;5-ethyl-2,6-dioxo-5-phenylpyrimidin-4-olate |
InChI |
InChI=1S/2C12H12N2O3.Ca/c2*1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h2*3-7H,2H2,1H3,(H2,13,14,15,16,17);/q;;+2/p-2 |
InChI Key |
ZETGTVOTPNZDKD-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=O)NC(=O)N=C1[O-])C2=CC=CC=C2.CCC1(C(=O)NC(=O)N=C1[O-])C2=CC=CC=C2.[Ca+2] |
Related CAS |
50-06-6 (Phenobarbital) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


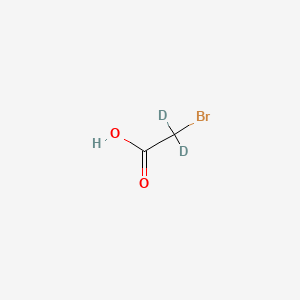
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
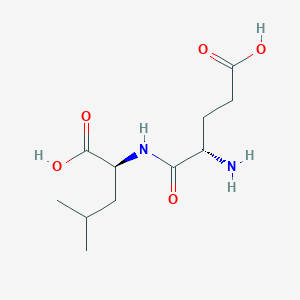
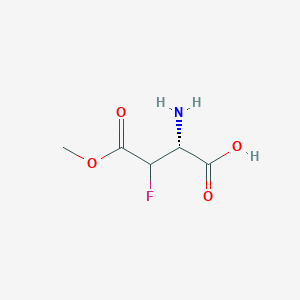
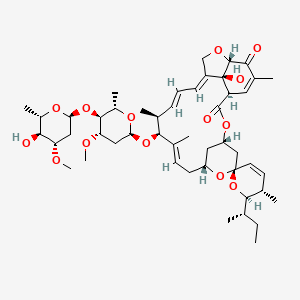


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
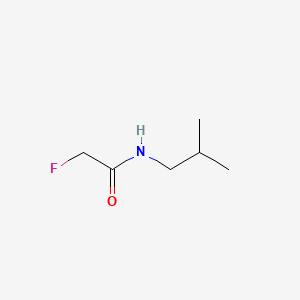
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
